Azide-PEG5-Tos

Vue d'ensemble

Description

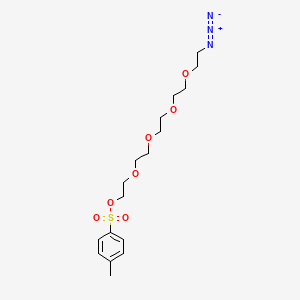

Azide-PEG5-Tos, également connu sous le nom de Azido-PEG5-Tosylate, est un composé qui contient un groupe azide et un groupe tosyle liés par une chaîne linéaire de polyéthylène glycol (PEG). Le groupe azide est réactif avec l'alcyne, le BCN et le DBCO via la chimie click pour produire une liaison triazole stable. Le groupe tosyle est un bon groupe partant pour les réactions de substitution nucléophile . Ce composé est largement utilisé dans la bioconjugaison, la délivrance de médicaments et d'autres applications de recherche scientifique en raison de ses propriétés chimiques uniques .

Applications De Recherche Scientifique

Azide-PEG5-Tos has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and nanotechnology.

Mécanisme D'action

Azide-PEG5-Tos: A Detailed Mechanism of Action

This compound is a fascinating compound with a wide range of applications in the field of bio-conjugation . This article will delve into the mechanism of action of this compound, providing a comprehensive understanding of its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound is primarily used as a crosslinking reagent . Its primary targets are molecules containing Alkyne, BCN, or DBCO groups . These groups can react with the azide group of this compound via Click Chemistry .

Mode of Action

This compound contains an azide group and a tosyl group . The azide group in this compound reacts with Alkyne, BCN, or DBCO groups in target molecules via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the formation of a stable triazole linkage via Click Chemistry . This reaction allows for the creation of complex structures through the linking of different molecules, which can have significant downstream effects depending on the nature of the molecules being linked.

Pharmacokinetics

This compound contains a hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage between the target molecule and the this compound . This linkage can be used to create complex structures in bio-conjugation applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of Alkyne, BCN, or DBCO groups in the environment can affect the compound’s ability to form triazole linkages . Additionally, the solubility of this compound in aqueous media can be influenced by the pH and ionic strength of the solution .

Analyse Biochimique

Biochemical Properties

Azide-PEG5-Tos plays a crucial role in biochemical reactions, particularly in the field of bio-conjugation and click chemistry. The azide group in this compound can react with alkyne, BCN, and DBCO groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole linkages . This reaction is highly specific and efficient, making this compound an ideal linker for creating stable conjugates between biomolecules. The tosyl group serves as a good leaving group for nucleophilic substitution reactions, further enhancing its versatility in biochemical applications .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents. When used in the synthesis of antibody-drug conjugates, this compound enables the precise delivery of cytotoxic drugs to cancer cells, thereby minimizing off-target effects and enhancing therapeutic efficacy . This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism, leading to the selective killing of cancer cells while sparing healthy cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable triazole linkages through click chemistry reactions. The azide group in this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, resulting in the formation of a stable triazole ring . This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. Additionally, the tosyl group in this compound can undergo nucleophilic substitution reactions, further expanding its utility in biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, degradation of the compound may occur, potentially impacting its efficacy in biochemical reactions. Long-term studies have shown that this compound maintains its functionality for several months when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At lower dosages, this compound is generally well-tolerated and effective in facilitating the targeted delivery of therapeutic agents . At higher dosages, toxic or adverse effects may be observed, including potential off-target effects and toxicity to healthy tissues . It is essential to optimize the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a linker in antibody-drug conjugates. The compound interacts with enzymes and cofactors involved in the conjugation and degradation of biomolecules . The PEG spacer in this compound enhances its solubility and stability, allowing it to participate in various metabolic processes without significant degradation . This stability is crucial for maintaining the efficacy of the conjugates formed using this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in this compound facilitates its solubility in aqueous media, allowing it to be efficiently transported within the cellular environment . This property ensures that this compound can reach its target sites and participate in biochemical reactions effectively.

Subcellular Localization

This compound exhibits specific subcellular localization depending on the targeting signals and post-translational modifications it undergoes . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function . This targeted localization is essential for the precise delivery of therapeutic agents and the formation of stable conjugates in antibody-drug conjugates.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Azide-PEG5-Tos est généralement synthétisé par une série de réactions organiques. Les conditions réactionnelles incluent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et le dichlorométhane (DCM), et les réactions sont généralement effectuées à température ambiante ou à des températures légèrement plus élevées .

Méthodes de production industrielle

Dans les milieux industriels, la production d'this compound implique des voies synthétiques similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie sur colonne et la recristallisation . Le composé est généralement stocké à basse température (-20 °C) pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Azide-PEG5-Tos subit plusieurs types de réactions chimiques, notamment :

Réactions de chimie click : Le groupe azide réagit avec les groupes alcyne en présence d'un catalyseur de cuivre pour former une liaison triazole stable (réaction CuAAC).

Cycloaddition alcyne-azide promue par la contrainte (SPAAC) : Le groupe azide réagit avec des alcynes contraints tels que le DBCO ou le BCN sans avoir besoin de catalyseur.

Réactions de substitution nucléophile : Le groupe tosyle agit comme groupe partant, permettant aux nucléophiles de le substituer.

Réactifs et conditions courants

Catalyseurs de cuivre : Utilisés dans les réactions CuAAC pour faciliter la formation de liaisons triazole.

Alcynes contraints : Tels que le DBCO et le BCN, utilisés dans les réactions SPAAC.

Nucléophiles : Divers nucléophiles peuvent être utilisés dans les réactions de substitution impliquant le groupe tosyle.

Principaux produits formés

Liaisons triazole : Formées dans les réactions de chimie click et de SPAAC.

Dérivés PEG substitués : Formés dans les réactions de substitution nucléophile.

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme lieur dans la synthèse de molécules et de polymères complexes.

Industrie : Appliqué dans le développement de matériaux avancés et de nanotechnologie.

Mécanisme d'action

Le mécanisme d'action d'this compound implique ses groupes fonctionnels. Le groupe azide participe aux réactions de chimie click et de SPAAC, formant des liaisons triazole stables avec les groupes alcyne . Le groupe tosyle, étant un bon groupe partant, facilite les réactions de substitution nucléophile . Ces réactions permettent au composé d'agir comme un lieur polyvalent dans divers processus chimiques et biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Azide-PEG3-Tosylate : Contient une chaîne PEG plus courte, mais des groupes fonctionnels similaires.

Azide-PEG8-Tosylate : Contient une chaîne PEG plus longue, mais des groupes fonctionnels similaires.

Azide-PEG5-NHS : Contient un groupe azide et un ester NHS au lieu d'un groupe tosyle.

Unicité

Azide-PEG5-Tos est unique en raison de sa longueur de chaîne PEG équilibrée, qui offre une solubilité et une flexibilité optimales dans les milieux aqueux . La combinaison des groupes azide et tosyle lui permet de participer à une large gamme de réactions chimiques, ce qui en fait un outil polyvalent dans la recherche scientifique .

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRFPWKHJGMATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)

![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)